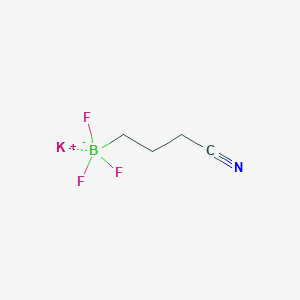

Potassium 3-cyanopropyltrifluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;3-cyanopropyl(trifluoro)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BF3N.K/c6-5(7,8)3-1-2-4-9;/h1-3H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOCKLKOUNSCQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCCC#N)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BF3KN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Title: Synthesis of Potassium 3-Cyanopropyltrifluoroborate: A Robust and Scalable Protocol for a Versatile Synthetic Building Block

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium organotrifluoroborates have emerged as exceptionally stable and versatile alternatives to boronic acids in modern organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions. Their superior stability to air and moisture, crystalline nature, and predictable reactivity make them ideal reagents for complex molecule synthesis in the pharmaceutical and materials science industries. This guide provides a comprehensive, in-depth technical overview of the synthesis of potassium 3-cyanopropyltrifluoroborate, a valuable bifunctional building block. We will elucidate the mechanistic principles, provide a detailed, field-validated experimental protocol, and discuss critical quality control and safety considerations. The methodology presented is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Introduction: The Strategic Advantage of Potassium Organotrifluoroborates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern C-C bond formation. Historically, this reaction has relied heavily on organoboronic acids as the nucleophilic partner. However, boronic acids suffer from significant practical limitations. They are prone to dehydration to form cyclic trimeric anhydrides known as boroxines, which complicates accurate stoichiometric measurements and can lead to inconsistent reactivity.[1] Furthermore, many boronic acids exhibit limited shelf-life and are susceptible to protodeboronation under certain conditions, reducing reaction yields.[2]

To address these challenges, the use of potassium organotrifluoroborates (R-BF₃K) was pioneered and popularized. These tetracoordinate boron "ate" complexes are generally crystalline, highly stable solids that are easy to handle and can be stored indefinitely without special precautions.[1][3] Their stability extends across a wide range of reaction conditions, allowing for functional group manipulation on other parts of the molecule while the C-B bond remains intact.[4] The inherent stability masks the reactivity of the C-B bond, which can be unveiled under the specific basic or fluoride-mediated conditions of the cross-coupling reaction.[3][5]

This compound is a particularly valuable reagent. It incorporates a nucleophilic alkylboron moiety for use in coupling reactions and a versatile nitrile functional group, which can be readily transformed into amines, carboxylic acids, or tetrazoles, providing a key strategic advantage in drug discovery and development.

Mechanistic Rationale for the Synthesis

The synthesis is logically approached as a two-stage process: initial formation of a carbon-boron bond to create an organoboron intermediate, followed by its conversion to the highly stable trifluoroborate salt.

Part A: Formation of the C-B Bond via Grignard Reaction

The most direct and cost-effective method to construct the 3-cyanopropylboron moiety is through a Grignard reaction. This involves the reaction of a Grignard reagent, formed from a 4-halobutyronitrile (e.g., 4-bromobutyronitrile), with a trialkyl borate, such as triisopropyl borate.

Causality of Experimental Choices:

-

Grignard Reagent: The organomagnesium halide (R-MgX) is a powerful carbon nucleophile, ideal for attacking the electrophilic boron atom of the borate ester.

-

Trialkyl Borate (B(OR')₃): This serves as the boron source. Triisopropyl borate is often preferred over trimethyl borate as its increased steric bulk can help to prevent the formation of undesired over-alkylation products (dialkyl- and trialkylboranes).

-

Low Temperature (-78 °C): The initial addition is performed at low temperature to control the exothermicity of the reaction and to prevent side reactions, such as the Grignard reagent reacting with the nitrile group of another molecule.

-

Aqueous Acidic Workup: Subsequent hydrolysis of the resulting boronic ester with aqueous acid (e.g., HCl) is necessary to cleave the B-O-R' bonds and generate the crude 3-cyanopropylboronic acid.

Part B: Conversion to the Trifluoroborate Salt

The crude boronic acid is readily converted to the corresponding potassium trifluoroborate salt by treatment with potassium hydrogen fluoride (KHF₂).[6] This conversion is the key to achieving a stable, easily handled final product.

Causality of Experimental Choices:

-

Potassium Hydrogen Fluoride (KHF₂): As demonstrated by Vedejs et al., KHF₂ is uniquely effective for this transformation in aqueous methanol.[6] Simple potassium fluoride (KF) is generally not sufficient to displace the hydroxyl groups of the boronic acid.[6] KHF₂ acts as a source of both fluoride ions and HF, facilitating the formation of the thermodynamically stable tetracoordinate BF₃⁻ moiety.

-

Solvent System (Methanol/Water): This solvent mixture is ideal as it dissolves both the organic boronic acid intermediate and the inorganic KHF₂, allowing for a homogeneous and efficient reaction.

-

Crystallization: The resulting this compound typically has lower solubility in the reaction mixture, especially upon cooling or concentration, allowing for its isolation via simple filtration as a pure, crystalline solid.

Experimental Protocol: A Validated, Step-by-Step Synthesis

This protocol is designed for the synthesis of this compound on a laboratory scale with high fidelity.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Required Purity | Typical Supplier |

| Magnesium Turnings | Mg | 24.31 | >99.5% | Sigma-Aldrich, Acros |

| Iodine | I₂ | 253.81 | Crystal | J.T. Baker, Fisher |

| 4-Bromobutyronitrile | C₄H₆BrN | 148.00 | >97% | Alfa Aesar, TCI |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, >99.9% | Acros, Sigma-Aldrich |

| Triisopropyl Borate | C₉H₂₁BO₃ | 188.07 | >98% | Sigma-Aldrich, Combi-Blocks |

| Hydrochloric Acid | HCl | 36.46 | 2M Aqueous Solution | Fisher Scientific |

| Potassium Hydrogen Fluoride | KHF₂ | 78.10 | >99% | Sigma-Aldrich, Strem |

| Methanol | CH₃OH | 32.04 | ACS Grade | VWR, Fisher |

| Acetone | C₃H₆O | 58.08 | ACS Grade, chilled | VWR, Fisher |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | Fisher Scientific |

Equipment

-

Three-neck round-bottom flask (500 mL) equipped with a reflux condenser, magnetic stir bar, and a pressure-equalizing dropping funnel.

-

Schlenk line or nitrogen/argon gas inlet for maintaining an inert atmosphere.

-

Low-temperature bath (dry ice/acetone).

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, Büchner funnel).

-

Rotary evaporator.

-

Vacuum oven.

Workflow Diagram

Caption: Overall workflow for the two-stage synthesis of this compound.

Step-by-Step Procedure

Stage 1: Synthesis of Crude 3-Cyanopropylboronic Acid

-

Reaction Setup: Flame-dry a 500 mL three-neck round-bottom flask under vacuum and backfill with nitrogen. Equip the flask with a magnetic stir bar, a reflux condenser, and a 100 mL pressure-equalizing dropping funnel, both under a positive pressure of nitrogen.

-

Grignard Initiation: To the flask, add magnesium turnings (2.92 g, 120 mmol, 1.2 equiv) and a single crystal of iodine. Add 20 mL of anhydrous THF via syringe.

-

Grignard Formation: Dissolve 4-bromobutyronitrile (14.8 g, 100 mmol, 1.0 equiv) in 80 mL of anhydrous THF and add it to the dropping funnel. Add approximately 10% of the bromide solution to the magnesium suspension. If the reaction does not initiate (disappearance of the iodine color), gently warm the flask with a heat gun until initiation is observed. Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the resulting gray suspension at room temperature for an additional 1 hour to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the reaction flask to -78 °C using a dry ice/acetone bath. In a separate dry flask, dissolve triisopropyl borate (20.7 g, 110 mmol, 1.1 equiv) in 50 mL of anhydrous THF and add this solution to the dropping funnel.

-

Add the triisopropyl borate solution dropwise to the cold Grignard reagent suspension over 30 minutes, ensuring the internal temperature does not rise above -65 °C.

-

Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

-

Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 100 mL of 2M aqueous HCl. Stir vigorously for 15 minutes.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting oil or waxy solid is crude 3-cyanopropylboronic acid and is used in the next step without further purification.

Stage 2: Conversion to this compound

-

Salt Formation: To the flask containing the crude 3-cyanopropylboronic acid, add 100 mL of methanol and stir until the crude material is fully dissolved.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride by dissolving KHF₂ (31.2 g, 400 mmol, 4.0 equiv) in 75 mL of deionized water. Gentle warming may be required.

-

Add the KHF₂ solution to the stirred methanolic solution of the boronic acid. A white precipitate may begin to form immediately.

-

Stir the resulting suspension at room temperature for 1 hour.

-

Isolation and Purification: Remove the majority of the methanol from the reaction mixture using a rotary evaporator. This will induce further precipitation of the product.

-

Cool the remaining aqueous slurry in an ice bath for 30 minutes.

-

Collect the white, crystalline solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with chilled acetone (3 x 50 mL) to remove water and unreacted starting materials.

-

Dry the product in a vacuum oven at 50 °C overnight to yield pure this compound.

Characterization and Quality Control

The final product should be a free-flowing, white crystalline solid. Purity should be assessed by NMR spectroscopy.

| Analysis | Expected Result |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~1.40-1.60 (m, 2H, -CH₂-CH₂ -CH₂-), 2.35 (t, 2H, -CH₂-CH₂ -CN), 0.20-0.35 (m, 2H, B-CH₂ -CH₂-) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~121 (C≡N), ~27 (-C H₂-CH₂-CN), ~16 (-CH₂-C H₂-CN), ~15 (B-C H₂, broad) |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ ~ -135 to -140 (q, J(B,F) ≈ 48-52 Hz) |

| ¹¹B NMR (128 MHz, DMSO-d₆) | δ ~ 3.0 to 4.5 (q, J(B,F) ≈ 48-52 Hz) |

| IR (ATR) | ν ~2245 cm⁻¹ (C≡N stretch), ~1100-950 cm⁻¹ (B-F stretches) |

Safety and Handling Considerations

-

Grignard Reagents: Are highly reactive, flammable, and react violently with water. All operations must be conducted under a dry, inert atmosphere.

-

Potassium Hydrogen Fluoride (KHF₂): Is highly toxic and corrosive. It can cause severe burns upon skin contact and is fatal if swallowed or inhaled. Always handle KHF₂ in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves (consider double-gloving), and chemical splash goggles.

-

Solvents: Tetrahydrofuran and diethyl ether are extremely flammable. Methanol is flammable and toxic. All solvent handling should be performed in a well-ventilated fume hood away from ignition sources.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. By converting the unstable boronic acid intermediate into a robust, crystalline trifluoroborate salt, this procedure yields a valuable synthetic building block suitable for a wide array of applications in medicinal chemistry and materials science. The inherent stability and predictable reactivity of this reagent make it a superior choice for complex synthetic campaigns, streamlining development and improving overall efficiency.

References

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews2008 , 108 (1), 288–325. [Link]

-

Organic Chemistry Portal. Synthesis of alkyltrifluoroborates. [Link]

-

Organic Syntheses. PREPARATION OF A TETRABUTYLAMMONIUM TRIFLUOROBORATE SALT. Organic Syntheses2016 , 93, 214. [Link]

-

Coutts, S. J.; et al. Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters2009 , 50 (49), 6838–6841. [Link]

-

Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters2006 , 8 (10), 2031–2034. [Link]

-

Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development2009 , 12 (6), 811–23. [Link]

-

Prakash, G. K. S.; et al. Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF₃BF₃)]. The Journal of Organic Chemistry2005 , 70 (14), 5597–5600. [Link]

-

Molander, G. A.; Brown, A. R. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry2006 , 71 (25), 9681–9686. [Link]

-

Molander, G. A.; Bernardi, C. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry2002 , 67 (24), 8424–8429. [Link]

-

Emsley, J. The potassium fluoride–boric acid system. Hydrogen bonding in KF·H₃BO₃. J. Chem. Soc., Dalton Trans.1982 , 2511-2512. [Link]

-

Molander, G. A.; Fumagalli, T. Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry2006 , 71 (14), 5743–5747. [Link]

-

Vedejs, E.; et al. Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry1995 , 60 (10), 3020–3027. [Link]

-

Santschi, N. Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Zurich Research Collection, 2022 . [Link]

-

Molander, G. A.; Bernardi, C. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate2002 . [Link]

-

Dehghani, A.; et al. Synthesis, characterization, theoretical calculations and biological studies of potassium trifluorothiocyanoborate (III). International Journal of the Physical Sciences2012 , 7 (23), 3037-3043. [Link]

-

Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate2009 . [Link]

-

Santschi, N.; et al. Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) Through Chemoselective Cross-Coupling With a Bifunctional Reagent. Angewandte Chemie International Edition2019 , 58 (32), 11058-11062. [Link]

-

Jaros, A. P.; et al. Structural and spectroscopic characterization of potassium fluoroborohydrides. Physical Chemistry Chemical Physics2013 , 15 (27), 11226-30. [Link]

-

Wang, Y.; et al. Ultra-stable potassium storage and hybrid mechanism of perovskite fluoride KFeF₃/rGO. Nanoscale2020 , 12 (3), 1645-1653. [Link]

Sources

- 1. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: Potassium 3-Cyanopropyltrifluoroborate (CAS 1809099-12-4)

[1]

Executive Summary

This compound (CAS 1809099-12-4) is a specialized organoboron reagent designed for the modular installation of the 3-cyanopropyl motif into complex organic scaffolds. Unlike traditional alkylating agents (e.g., alkyl halides) that may suffer from instability or toxicity, this trifluoroborate salt offers enhanced air and moisture stability, precise stoichiometry, and compatibility with a wide range of functional groups.

For drug development professionals, this reagent represents a strategic tool for Late-Stage Functionalization (LSF) . The cyanopropyl group serves as a versatile handle: the nitrile moiety acts as a bioisostere for carbonyls, a metabolic blocker, or a precursor for primary amines and amides. This guide details the physicochemical properties, mechanistic pathways, and validated protocols for deploying CAS 1809099-12-4 in high-value medicinal chemistry workflows.

Chemical Identity & Physicochemical Properties[2][3][4]

This compound is a tetracoordinate organoboron species. Its zwitterionic nature confers significant stability compared to its trivalent boronic acid counterparts, which are prone to dehydration and trimerization (boroxine formation).

Table 1: Physicochemical Specifications

| Property | Data |

| Chemical Name | Potassium (3-cyanopropyl)trifluoroborate |

| CAS Number | 1809099-12-4 |

| Molecular Formula | C₄H₆BF₃KN |

| Molecular Weight | 175.00 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in acetone, MeOH, H₂O; Insoluble in Et₂O, hexanes |

| Melting Point | >250 °C (decomposition) |

| Stability | Air-stable, moisture-stable; indefinite shelf life under ambient conditions |

| Reactivity Class | Nucleophilic coupling partner (Suzuki-Miyaura); Radical precursor (Photoredox) |

Mechanism of Action: Chemical Reactivity

The utility of CAS 1809099-12-4 stems from its dual reactivity modes: Two-Electron Transmetallation (Palladium-catalyzed) and Single-Electron Transfer (SET) (Photoredox-catalyzed).

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In the presence of a base (e.g., K₂CO₃, Cs₂CO₃), the trifluoroborate undergoes hydrolysis to form the active boronic acid/onate species in situ. This "slow-release" mechanism prevents the accumulation of unstable intermediates and suppresses protodeboronation side reactions, a common failure mode for alkyl boronic acids.

Photoredox Activation (Radical Pathway)

Under oxidative photoredox conditions (e.g., Ir-catalysis), the trifluoroborate C–B bond is cleaved via Single-Electron Transfer (SET) to generate a primary alkyl radical. This radical can engage in Ni-catalyzed cross-coupling or Minisci-type additions to heterocycles, enabling the direct alkylation of drug scaffolds without pre-functionalization.

Diagram 1: Dual Activation Pathways

The following diagram illustrates the bifurcation between the classical Pd-catalyzed cycle and the radical-mediated pathway.

Caption: Dual mechanistic pathways for CAS 1809099-12-4: Base-mediated hydrolysis for Pd-coupling (top) and oxidative fragmentation for radical generation (bottom).

Utility in Drug Discovery & Development

The 3-cyanopropyl group introduced by this reagent is a high-value motif in medicinal chemistry.

Pharmacophore Installation

-

Nitrile as a Bioisostere: The nitrile group often serves as a bioisostere for carbonyls, hydroxyls, or carboxylates, improving metabolic stability (blocking CYP450 oxidation sites) while maintaining hydrogen bond acceptor capability.

-

Linker Chemistry: The propyl chain provides a defined 3-carbon spacer, critical for optimizing binding affinity in fragment-based drug design (FBDD) where linker length determines the spatial orientation of pharmacophores.

Synthetic Advantages over Alkyl Halides

Using 4-bromobutyronitrile or similar alkyl halides often leads to elimination side products (forming acrylonitriles) under basic conditions. CAS 1809099-12-4 avoids this by delivering the alkyl group via a boron-mediated mechanism that is tolerant of basic conditions but does not undergo E2 elimination.

Experimental Protocols

Protocol A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Coupling of 3-cyanopropyltrifluoroborate with an aryl chloride/bromide.

Reagents:

-

Aryl Halide (1.0 equiv)

-

CAS 1809099-12-4 (1.2 – 1.5 equiv)

-

Pd(OAc)₂ (2-5 mol%)

-

Ligand: XPhos or RuPhos (4-10 mol%)

-

Base: K₂CO₃ or Cs₂CO₃ (3.0 equiv)

-

Solvent: THF:H₂O (10:1) or Toluene:H₂O (3:1)

Step-by-Step Methodology:

-

Setup: Charge a reaction vial with the aryl halide, CAS 1809099-12-4, Pd(OAc)₂, Ligand, and Base.

-

Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 5 minutes. This is critical to protect the active Pd(0) species.

-

Solvent Addition: Add degassed solvent (THF/H₂O) via syringe.

-

Reaction: Heat the mixture to 80–95 °C for 12–24 hours with vigorous stirring. The biphasic nature requires high agitation rates.

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water/brine. Dry the organic layer over MgSO₄.

-

Purification: Concentrate in vacuo and purify via silica gel flash chromatography.

Protocol B: Photoredox/Nickel Dual Catalysis (Csp²-Csp³ Coupling)

Objective: Coupling with aryl bromides under mild, room-temperature conditions.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

CAS 1809099-12-4 (1.5 equiv)

-

Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1-2 mol%)

-

Ni Catalyst: NiCl₂·glyme (5 mol%) + dtbbpy (5 mol%)

-

Base: K₂CO₃ or 2,6-Lutidine

-

Solvent: DMF or DMSO (degassed)

Methodology:

-

Combine all solids in a vial.

-

Add solvent and sparge with argon for 10 minutes.

-

Irradiate with Blue LED (450 nm) at room temperature for 18–24 hours.

-

Standard workup as above.

Diagram 2: Experimental Workflow (Suzuki Coupling)

Caption: Standard workflow for Pd-catalyzed cross-coupling using CAS 1809099-12-4.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[1]

-

Handling: Wear standard PPE (gloves, goggles, lab coat). Use in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place. While air-stable, long-term storage in a desiccator is recommended to prevent caking.

-

Incompatibility: Strong oxidizing agents.

References

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

-

Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science. Link

-

PubChem Compound Summary . Potassium cyclopropyltrifluoroborate (Analogous Chemistry). National Center for Biotechnology Information. Link(Note: Cited for physicochemical analogy of alkyltrifluoroborate salts).

Technical Whitepaper: Structural Elucidation and Characterization of Potassium 3-Cyanopropyltrifluoroborate

Topic: "potassium 3-cyanopropyltrifluoroborate structure elucidation" Content Type: In-depth technical guide.

Executive Summary

This compound (CAS: 1809099-12-4 ) is a robust, air-stable organoboron reagent utilized primarily as a functionalized alkylating agent in Suzuki-Miyaura cross-coupling reactions. Unlike its boronic acid counterparts, this trifluoroborate salt exhibits enhanced stability toward oxidation and protodeboronation, making it a critical "linker" molecule in medicinal chemistry for introducing cyanopropyl motifs—precursors to amines, amides, and heterocycles.

This guide details the structural elucidation of the compound, establishing a self-validating analytical framework based on multi-nuclear NMR spectroscopy (

| Compound Attribute | Details |

| IUPAC Name | Potassium; (3-cyanopropyl)trifluoroboranuide |

| Molecular Formula | |

| Molecular Weight | 175.00 g/mol |

| CAS Number | 1809099-12-4 |

| Appearance | White crystalline solid |

| Solubility | Soluble in Acetone, DMSO, Methanol; Insoluble in |

Synthesis and Impurity Profile

Understanding the synthesis is prerequisite to elucidation, as it predicts the specific impurity profile (e.g., residual

Reaction Pathway:

Target Impurities for Detection:

-

Residual

: Detectable as a broad singlet in -

Boronic Acid: Detectable via

B NMR (singlet ~30 ppm vs. quartet ~3-5 ppm for product).[1] -

Hydrolysis Products: Free fluoride (

) in aqueous solution.[1]

Spectroscopic Characterization Protocols

The definitive structure proof relies on the correlation between the quadrupolar boron nucleus, the fluorine atoms, and the alkyl chain.

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-

A.

B NMR (Boron Connectivity)

This is the primary checkpoint.[1] The boron atom is

-

Expected Signal: A distinct 1:3:3:1 quartet.[1]

-

Chemical Shift (

): ~2.0 to 4.0 ppm (referenced to -

Coupling Constant (

): ~40–50 Hz.[1] -

Diagnostic Value: Collapse of the quartet to a singlet upon

F-decoupling confirms the

B.

F NMR (Geometry Validation)

-

Expected Signal: A 1:1:1:1 quartet (due to coupling with

B, spin 3/2).[1] Note: The smaller -

Chemical Shift (

): -135 to -140 ppm.[1] -

Diagnostic Value: Absence of other signals confirms purity (no free

or

C.

H NMR (Alkyl Chain Assignment)

The propyl chain exhibits a characteristic shielding pattern due to the anionic borate group.[1]

-

-Protons (

-

-Protons (

-

-Protons (

D.

C NMR (Carbon Backbone)

-

Nitrile Carbon (

): Distinct peak at ~120–121 ppm .[1] -

-Carbon (

-

and

Infrared Spectroscopy (FT-IR)[2][3]

-

Nitrile Stretch (

): A sharp, diagnostic band at 2240–2250 cm -

B-F Stretch: Strong, broad absorptions in the 800–1100 cm

region.[1]

Mass Spectrometry (ESI-MS)[2]

-

Mode: Negative Ion Mode (ESI-).

-

Observation: The potassium cation (

) dissociates, leaving the stable trifluoroborate anion.[1] -

Target m/z:

(Calculated for -

Isotope Pattern: The boron isotope pattern (

:

Experimental Workflow & Logic

The following diagram illustrates the logical flow for confirming the structure, distinguishing the product from common synthetic failures.

Caption: Logical decision tree for the structural validation of organotrifluoroborates via spectroscopy.

Summary of Reference Data

Use the following table to validate experimental results.

| Technique | Parameter | Reference Value | Structural Implication |

| Multiplicity | Quartet ( | Confirms | |

| Shift | -138 | Confirms tetrahedral geometry. | |

| 0.20 – 0.45 ppm (Multiplet) | Confirms alkyl-boron bond (Shielding). | ||

| 2.45 ppm (Triplet) | Confirms presence of nitrile group.[1] | ||

| FT-IR | 2245 cm | Confirms nitrile functionality.[1] | |

| Melting Point | Range | > 250 °C (Decomp.)[1][2] | Typical for ionic trifluoroborates.[1] |

References

-

Molander, G. A., & Ellis, N. (2007).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.[1] Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

-

Chemical Book/BLD Pharm. (2025). This compound Product Data (CAS 1809099-12-4).[1][3][4][5] Link

-

Batey, R. A., & Quach, T. D. (2001).[1] Synthesis and Property Characterization of Potassium Alkyltrifluoroborates. Tetrahedron Letters, 42(52), 9099-9103.[1] Link

Sources

- 1. Potassium Fluoride | FK | CID 522689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potassium cyanate | CAS#:590-28-3 | Chemsrc [chemsrc.com]

- 3. AB630698 | CAS 1809099-12-4 – abcr Gute Chemie [abcr.com]

- 4. 1809099-12-4|this compound|BLD Pharm [bldpharm.com]

- 5. AB630698 | CAS 1809099-12-4 – abcr Gute Chemie [abcr.com]

"3-cyanopropyltrifluoroborate stability and reactivity"

Stability, Reactivity, and Application in Drug Discovery

Executive Summary

Potassium 3-cyanopropyltrifluoroborate (CAS: N/A for specific salt, generic alkyl class applies) represents a strategic "bifunctional" reagent in modern organic synthesis. It serves two distinct roles:

-

The Nucleophile: A robust, air-stable source of a primary alkyl group for Suzuki-Miyaura cross-coupling.

-

The Linker: It installs a C3-spacer terminating in a nitrile group, a versatile "chemical handle" for downstream transformation into amines, amides, or tetrazoles.

This guide details the stability profile, synthesis, and cross-coupling protocols for this reagent, emphasizing the mechanistic "slow-release" strategy required for successful alkyl-alkyl or alkyl-aryl bond formation.

Part 1: Chemical Architecture & Stability Profile

Unlike their boronic acid counterparts, which are prone to trimerization (boroxine formation) and oxidation, potassium organotrifluoroborates (

1.1 Physical Properties[1][2]

-

State: Free-flowing, white crystalline solid.

-

Solubility: Highly soluble in polar aprotic solvents (Acetone, Acetonitrile) and water; insoluble in non-polar ethers and hydrocarbons (Et2O, Hexanes).

-

Shelf-Life: Indefinite when stored in a desiccator. The nitrile group is chemically inert to the trifluoroborate moiety.

1.2 The Stability/Lability Paradox

For a trifluoroborate to react in a Suzuki coupling, it must first hydrolyze back to the boronic acid species (

-

Storage: We want the

bond to be strong (stability). -

Reaction: We need the

bond to break (reactivity).

Key Insight: The 3-cyanopropyl chain is a primary alkyl group. Primary alkyl trifluoroborates hydrolyze slower than aryl trifluoroborates. Consequently, reaction conditions must include water and a base capable of promoting this hydrolysis equilibrium without degrading the nitrile.

Part 2: Synthesis & Purification

While commercially available, in-house preparation ensures purity and allows for isotopic labeling if required. The synthesis utilizes the hydroboration of allyl cyanide (3-butenenitrile).

2.1 Synthetic Route

The most robust route involves the iridium-catalyzed or uncatalyzed hydroboration of allyl cyanide with pinacolborane, followed by displacement with potassium bifluoride (

Figure 1: Synthesis of this compound via Hydroboration/Fluorination.

2.2 Detailed Protocol

-

Hydroboration: To a solution of allyl cyanide (1.0 equiv) in DCM, add pinacolborane (1.1 equiv). Stir at room temperature for 12h. (Note: Catalyst such as

may be used to ensure regioselectivity, but uncatalyzed reaction often suffices for terminal alkenes). -

Fluorination: Dissolve the resulting crude boronate ester in MeOH.

-

Salt Formation: Add saturated aqueous

(3.5 equiv) slowly. A white precipitate will form immediately. -

Purification: Concentrate the mixture to remove MeOH. Filter the solid.[3] Wash with cold water (to remove excess salts) and

(to remove organic impurities). -

Drying: Dry under high vacuum/P2O5.

Part 3: Reactivity & Cross-Coupling Protocols

The 3-cyanopropyl group is challenging because primary alkyls participate sluggishly in transmetallation and are prone to

3.1 The "Slow Release" Mechanism

The success of coupling this reagent relies on the equilibrium between the "dormant" salt and the "active" boronic acid.

Figure 2: The "Slow Release" mechanism preventing protodeboronation.

3.2 Optimized Coupling Conditions (Molander Protocol)

For coupling 3-cyanopropyltrifluoroborate with Aryl Bromides/Chlorides:

| Component | Recommendation | Function |

| Catalyst | Bidentate ligand prevents | |

| Base | Facilitates hydrolysis and activates the boronic acid. | |

| Solvent | Toluene/Water (3:1) or THF/Water (10:1) | Biphasic system is critical to dissolve inorganic base and salt. |

| Temp | 80°C - 100°C | High energy required for alkyl transmetallation. |

| Time | 12 - 24 Hours | Extended time needed due to slow hydrolysis kinetics. |

Experimental Note: Do not use anhydrous conditions. Water is a reagent in the hydrolysis of the trifluoroborate.[4] Without water, the reaction will stall.

Part 4: Downstream Functionalization

The utility of the 3-cyanopropyl group lies in its post-coupling transformability. The nitrile survives the basic Suzuki conditions, allowing for subsequent modification.

-

Reduction to Primary Amine:

-

Reagent:

or -

Product: 4-aryl-butylamine (Linker extension).

-

-

Hydrolysis to Carboxylic Acid:

-

Reagent:

or -

Product: 4-aryl-butyric acid.

-

-

Tetrazole Formation (Bioisostere):

-

Reagent:

, -

Application: Medicinal chemistry (isostere for carboxylic acid).

-

Part 5: Troubleshooting & Quality Control

To ensure data integrity (Trustworthiness), use these self-validating checks:

-

Check 1: Solubility Test. If your starting material dissolves in pure dichloromethane (DCM), it is likely the boronic acid, not the trifluoroborate salt. The salt should be insoluble in DCM.

-

Check 2: 19F NMR. The trifluoroborate group gives a distinct signal in

NMR (typically around -140 to -150 ppm). Disappearance of this peak during reaction monitoring indicates hydrolysis is occurring. -

Check 3: Protodeboronation. If you observe the formation of

(reduced aryl halide) instead of the product, the hydrolysis of the alkyl boron species is too fast relative to transmetallation. Solution: Lower the water concentration or switch to a less soluble base (

References

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Molander, G. A., & Bernardi, C. R. (2002).[5] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429. Link

-

Butters, M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(35), 14324–14327. Link

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

Technical Whitepaper: Potassium 3-Cyanopropyltrifluoroborate

The following technical guide details the solubility profile, handling protocols, and application data for Potassium 3-cyanopropyltrifluoroborate .

Solubility Data, Handling Protocols, and Synthetic Applications

Molecular Weight: 175.00 g/mol [1]Executive Summary

This compound is a functionalized organotrifluoroborate salt (Molander salt) utilized primarily as a nucleophilic partner in Palladium-catalyzed Suzuki-Miyaura cross-coupling and as a radical precursor in photoredox catalysis. Unlike its boronic acid counterparts, this reagent exhibits exceptional air and moisture stability, allowing for indefinite shelf storage.

However, its ionic nature dictates a specific solubility profile that is orthogonal to traditional organic building blocks. Successful application requires strict adherence to polar solvent systems (e.g.,

Physicochemical Characterization

| Property | Specification |

| Appearance | White to off-white free-flowing powder |

| Melting Point | > 250 °C (Decomposition typically occurs prior to melting) |

| Hygroscopicity | Non-hygroscopic (stable in open air) |

| Stability | Resistant to oxidative degradation; stable to aqueous hydrolysis at neutral pH. |

| Structure | Potassium cation ( |

Solubility Profile & Solvent Compatibility[6]

The solubility of this compound is governed by its lattice energy and ionic character. It is insoluble in non-polar organic solvents, which allows for easy purification from organic impurities but requires biphasic or polar solvent systems for reactivity.

Quantitative Solubility Estimates (at 25°C)

| Solvent Class | Specific Solvent | Solubility Status | Estimated Saturation | Usage Context |

| Protic Polar | Water | High | > 100 mg/mL | Ideal for biphasic coupling (e.g., Toluene/ |

| Protic Polar | Methanol | High | ~50-80 mg/mL | Common solvent for homogenous reaction mixtures. |

| Aprotic Polar | Acetone | High | ~40-60 mg/mL | Critical for Purification: Used to extract the salt from inorganic byproducts. |

| Aprotic Polar | Acetonitrile | Moderate | ~10-20 mg/mL | Often used as a co-solvent in photoredox systems. |

| Aprotic Polar | DMF / DMSO | High | > 100 mg/mL | Used for high-temperature couplings. |

| Ethers | THF, 2-MeTHF | Low | < 1 mg/mL | Requires added water (e.g., THF: |

| Chlorinated | DCM, Chloroform | Insoluble | < 0.1 mg/mL | Used to wash away non-polar organic impurities. |

| Hydrocarbons | Toluene, Hexanes | Insoluble | < 0.1 mg/mL | Used as antisolvents for precipitation. |

Critical Handling Note: Attempting to dissolve this reagent in pure THF or DCM will result in a suspension. For reactions in these solvents, a phase-transfer catalyst (e.g., 18-crown-6) or a co-solvent (water/alcohol) is mandatory .

Experimental Protocols

A. Purification via Recrystallization (Acetone/Ether Method)

Standard protocol to remove inorganic salts (KF, KHF2) and organic impurities.

-

Dissolution: Suspend the crude this compound in Acetone (10 mL per gram of solid).

-

Filtration: Sonicate for 5 minutes. Filter the suspension through a Celite pad or fritted glass funnel.

-

Mechanism:[7] The organotrifluoroborate dissolves in acetone; inorganic salts (KF) do not.

-

-

Concentration: Concentrate the filtrate via rotary evaporation to ~20% of the original volume.

-

Precipitation: Slowly add Diethyl Ether or Pentane (antisolvent) to the acetone concentrate until a white precipitate forms.

-

Collection: Filter the solid, wash with cold ether, and dry under high vacuum.

B. Suzuki-Miyaura Cross-Coupling Protocol

Optimized for functionalized alkyl trifluoroborates.

-

Reagents:

-

Procedure:

-

Charge a reaction vial with the trifluoroborate, aryl halide, base, and catalyst system.

-

Evacuate and backfill with Argon (3x).

-

Add the degassed Toluene/

solvent mixture. -

Heat to 80–100 °C for 12–24 hours with vigorous stirring.

-

Workup: Cool to RT. Dilute with water and EtOAc. The product partitions into the organic layer; unreacted trifluoroborate remains in the aqueous layer.

-

Mechanistic Visualization

The following diagram illustrates the solubility-dependent activation pathway of the trifluoroborate salt in a cross-coupling cycle. The "Slow Release" mechanism prevents protodeboronation, a common side reaction with alkyl boronic acids.

Caption: Solubility-controlled activation pathway. The reagent must first dissolve in the polar phase to undergo hydrolysis, releasing the active boronic acid species in low concentrations to minimize side reactions.

Synthesis of the Reagent

For researchers needing to synthesize the material de novo.

Reaction: Hydroboration of 3-Butenenitrile (Allyl Cyanide) followed by KHF2 treatment.

-

Hydroboration:

-

Substrate: 3-Butenenitrile (

). -

Reagent:

or Catecholborane. -

Note: Anti-Markovnikov addition places Boron at the terminal position.

-

-

Salt Formation:

-

Quench the intermediate organoborane with saturated aqueous

(3.5 equiv). -

Stir vigorously for 1 hour. The potassium trifluoroborate salt precipitates.

-

-

Isolation:

-

Remove solvent/water via rotary evaporation (or filtration if precipitate is dense).

-

Extract the solid residue with hot Acetone (extracts product, leaves inorganic fluorides).

-

Precipitate from Acetone using Diethyl Ether.

-

References

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798.

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

-

Liu, T., et al. (2018).[7] Photocatalytic Reaction of Potassium Alkyltrifluoroborates and Sulfur Dioxide with Alkenes. Organic Letters, 20(12), 3605–3608.

-

BLD Pharm . This compound Product Page (CAS 1809099-12-4).[1][2][3][4][9][10]

Sources

- 1. 1809099-12-4|this compound|BLD Pharm [bldpharm.com]

- 2. AB630698 | CAS 1809099-12-4 – abcr Gute Chemie [abcr.com]

- 3. Potassium (3-cyanopropyl)trifluoroborate | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 4. file.bldpharm.com [file.bldpharm.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Photocatalytic Reaction of Potassium Alkyltrifluoroborates and Sulfur Dioxide with Alkenes [organic-chemistry.org]

- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1159919-79-5|Potassium (2-cyanoethyl)trifluoroborate|BLD Pharm [bldpharm.com]

- 10. AB630698 | CAS 1809099-12-4 – abcr Gute Chemie [abcr.com]

Spectroscopic Data Guide: Potassium 3-Cyanopropyltrifluoroborate

The following technical guide details the spectroscopic characterization and experimental handling of Potassium 3-cyanopropyltrifluoroborate , a bifunctional organoboron reagent used in advanced cross-coupling methodologies.

Technical Whitepaper for Application Scientists

Part 1: Executive Summary & Chemical Identity

This compound is a robust, air-stable organoboron salt featuring a primary alkyltrifluoroborate moiety and a distal nitrile functional group. Unlike its boronic acid counterparts, which are prone to trimerization (boroxine formation) and protodeboronation, this trifluoroborate salt exists as a discrete, monomeric species.

It serves as a critical "linker" reagent in medicinal chemistry, allowing the introduction of a C3-nitrile handle via Suzuki-Miyaura cross-coupling. The nitrile group provides a versatile entry point for further derivatization into amines, amides, or tetrazoles.

Chemical Specifications

| Property | Data |

| IUPAC Name | Potassium trifluoro(3-cyanopropyl)borate |

| Common Name | This compound |

| CAS Number | 1809099-12-4 |

| Molecular Formula | |

| Molecular Weight | 191.04 g/mol |

| Appearance | White, free-flowing crystalline solid |

| Solubility | Soluble in Acetone, DMSO, DMF, Acetonitrile; Insoluble in |

Part 2: Spectroscopic Characterization

The following data represents the standard spectroscopic profile for high-purity (>97%) material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Choice: Acetone-

H NMR (500 MHz, Acetone-

)

Note: The

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 2.43 | Triplet ( | 2H | Adjacent to Nitrile (Deshielded) | |

| 1.62 | Multiplet | 2H | Central Methylene | |

| 0.18 | Broad Singlet / Multiplet | 2H | Adjacent to Boron (Shielded) |

C{

H} NMR (125 MHz, Acetone-

)

Note: The carbon attached directly to boron is often not observed or appears as a very broad hump due to

| Shift ( | Assignment | Notes |

| 120.8 | C | Nitrile Carbon (Diagnostic) |

| 22.4 | Central Methylene | |

| 19.1 | Adjacent to Nitrile | |

| ~18.0 (Broad) | Adjacent to Boron (Often obscured) |

F NMR (470 MHz, Acetone-

)

The fluorine signal is the primary indicator of purity. A clean sample shows a single resonance. The presence of peaks around -145 to -150 ppm usually indicates hydrolysis to boronic acid species (

-

Shift:

-138.5 ppm -

Multiplicity: 1:1:1:1 Quartet (observed in high-resolution scans,

Hz) or broad singlet.

B NMR (160 MHz, Acetone-

)

Referenced to

-

Shift:

2.8 ppm -

Multiplicity: Quartet (

Hz). -

Interpretation: Confirms the tetracoordinate,

hybridized boron center.

Infrared (IR) Spectroscopy (ATR)

The IR spectrum confirms the integrity of the nitrile handle and the trifluoroborate salt structure.

-

2246 cm

(Medium, Sharp): -

1000 – 1150 cm

(Very Strong, Broad): B-F Stretching. Characteristic of trifluoroborate salts. -

2850 – 2950 cm

(Weak): C-H Aliphatic stretching.

Mass Spectrometry (ESI)

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Observed Ion:

-

m/z: 152.05 (Calculated for

: 152.05). -

Isotopic Pattern: The

B isotope (approx. 20% abundance) will show a peak at m/z 151.05 with ~25% intensity of the parent peak.

Part 3: Experimental Protocols

A. Synthesis Workflow

The most reliable route utilizes the hydroboration of allyl cyanide followed by in situ conversion to the trifluoroborate salt. This avoids the handling of unstable aliphatic boronic acids.

Caption: Figure 1. Catalytic hydroboration-fluorination sequence for the synthesis of this compound.

B. Detailed Procedure

-

Hydroboration:

-

To a flame-dried flask under Argon, add Allyl Cyanide (1.0 equiv) and Pinacolborane (1.1 equiv).

-

Add catalyst:

(1.5 mol%) and dppe (3 mol%) in dry DCM. -

Stir at room temperature for 16 hours. Note: This yields the linear boronate ester exclusively.

-

-

Conversion to Trifluoroborate (The Molander Protocol):

-

Dissolve the crude pinacol boronate in MeOH (3 mL/mmol).

-

Cool to 0°C. Slowly add a saturated solution of Potassium Bifluoride (

) (4.5 equiv) in water. -

Caution:

is corrosive and etches glass. Use Nalgene or Teflon vessels if possible, or limit exposure time in glass. -

Stir vigorously for 30 minutes at 0°C, then warm to RT and stir for 2 hours.

-

Concentrate in vacuo to remove MeOH. The mixture will become a thick white slurry.

-

-

Purification (Critical Step):

-

Dry the slurry completely under high vacuum (lyophilization is recommended to remove trace water).

-

Extraction: Add hot Acetone to

-

Technical Guide: 1H NMR Analysis of Potassium 3-Cyanopropyltrifluoroborate

The following technical guide details the 1H NMR analysis of Potassium 3-cyanopropyltrifluoroborate , a specialized organotrifluoroborate reagent used primarily in Suzuki-Miyaura cross-coupling reactions to introduce a cyanopropyl moiety.

This guide is structured for researchers requiring high-fidelity spectral data interpretation, troubleshooting of hydrolysis impurities, and experimental best practices.

Introduction & Chemical Context

This compound (CAS: 1809099-12-4) belongs to the class of organotrifluoroborates (Molander salts). These compounds are air- and moisture-stable alternatives to boronic acids.[1]

The specific utility of this reagent lies in the 3-cyanopropyl group, which serves as a versatile handle for further synthetic elaboration (e.g., reduction to amines, hydrolysis to acids) after the cross-coupling event. Accurate NMR characterization is critical to verify the integrity of the trifluoroborate "ate" complex, which can hydrolyze back to the boronic acid if stored improperly or exposed to acidic conditions.

Chemical Structure

Formula:

Experimental Protocol

Solvent Selection Strategy

Unlike neutral organic molecules, potassium organotrifluoroborates are salts.

-

Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).

-

Reasoning: High solubility and stability. DMSO suppresses the rate of hydrolysis compared to wet acetone or methanol.

-

-

Alternative: Acetone-d6 (only if DMSO is unsuitable for downstream steps; however, solubility may be lower).

-

Avoid:

(insoluble).

Sample Preparation Workflow

To ensure a self-validating spectral acquisition, follow this strict protocol:

Figure 1: Optimized sample preparation workflow for organotrifluoroborate salts.

Spectral Analysis: 1H NMR Data

The 1H NMR spectrum of this compound in DMSO-d6 is characterized by three distinct methylene signals. The most diagnostic feature is the upfield broadening of the protons adjacent to the boron atom.

Chemical Shift Assignment (DMSO-d6)[2][3]

| Position | Assignment | Chemical Shift ( | Multiplicity | Integration | Mechanistic Insight |

| 2.45 – 2.55 | Triplet ( | 2H | Deshielded by the electron-withdrawing nitrile (CN) group. | ||

| 1.45 – 1.60 | Multiplet ( | 2H | Shielded relative to | ||

| 0.10 – 0.50 | Broad ( | 2H | Diagnostic Signal. Upfield shift due to the anionic borate. Broadening caused by quadrupolar relaxation of |

Structural Connectivity Diagram

The following diagram illustrates the correlation between the molecular structure and the observed chemical shifts.

Figure 2: Structural assignment logic for this compound.

Key Spectral Features

-

The "Boron Effect" (

-Protons):-

Protons attached to the carbon bearing the trifluoroborate group typically appear very far upfield (near 0 ppm).

-

Crucial Validation: These protons often appear as a broad hump rather than a sharp multiplet. This is not an impurity; it is the physical consequence of scalar coupling to the quadrupolar

nucleus.

-

-

Coupling Constants:

- for the alkyl chain is typically ~7.0–7.5 Hz.

- is generally not resolved in the 1H spectrum for this aliphatic chain length.

Multi-Nuclear Validation (QC Check)

To certify the purity of the reagent, specifically to rule out hydrolysis to boronic acid (

-

NMR: Should show a clean quartet (or 1:1:1:1 pattern) around -135 to -140 ppm .

-

Impurity Flag: A singlet or broad peak at different shifts indicates free fluoride or hydrolysis.

-

-

NMR: Should show a quartet around 2–4 ppm (

-

Impurity Flag: A broad singlet near 20-30 ppm indicates the boronic acid species.

-

Troubleshooting & Impurities

| Observation | Diagnosis | Remediation |

| Broad singlet at ~20 ppm ( | Hydrolysis to Boronic Acid | Recrystallize from Acetone/Ether or use fresh reagent. |

| Sharp singlet at 3.33 ppm (1H) | Water (in DMSO-d6) | Dry sample; use fresh ampoule of DMSO-d6. |

| Missing | Extreme broadening | Increase scan count (ns) or lower temperature to sharpen the signal (though rarely necessary). |

| Extra peaks in alkyl region | Residual solvent (Acetone/Ether) | Check standard solvent impurity tables (Acetone: 2.09 ppm in DMSO). |

References

-

Molander, G. A., & Ellis, N. (2007).[1] Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.[1] Accounts of Chemical Research. Link

-

Darses, S., & Genet, J. P. (2008).[1] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

Sources

Technical Guide: 13C NMR Characterization of Potassium 3-Cyanopropyltrifluoroborate

Executive Summary

Potassium 3-cyanopropyltrifluoroborate (CAS: 223436-99-9) represents a critical class of organoboron reagents ("Molander salts") utilized to stabilize volatile or labile boronic acids for Suzuki-Miyaura cross-coupling.[1] Unlike their boronic acid counterparts, these trifluoroborate salts are air-stable, crystalline solids.[1]

However, their characterization via Carbon-13 Nuclear Magnetic Resonance (

This guide provides a definitive protocol for the acquisition, processing, and interpretation of the

Part 1: Structural Dynamics & NMR Theory[1]

To interpret the spectrum, one must understand the nuclear physics governing the Boron-Carbon bond. The molecule consists of a propyl chain terminating in a nitrile group on one end and a trifluoroborate anion on the other.

The Quadrupolar Effect

Boron has two naturally occurring NMR-active isotopes:

Both are quadrupolar.[1][5] In the solution state, the electric field gradient around the boron nucleus fluctuates. This causes rapid relaxation of the boron spin states. Through scalar relaxation of the second kind , this rapid fluctuation is transferred to the attached carbon (

Consequence: The

DOT Diagram: Structural Connectivity & Numbering

Figure 1: Structural connectivity of this compound highlighting the quadrupolar broadening zone at the C-B bond.

Part 2: Experimental Protocol

The solubility of potassium organotrifluoroborates differs significantly from boronic acids. They are insoluble in non-polar solvents (CDCl

Reagents & Equipment[6][7]

-

Analyte: this compound (>95% purity).[1]

-

Solvent: DMSO-d

(Preferred) or Acetone-d-

Note: Avoid D

O if possible, as overlap with HDO can complicate proton-carbon correlation experiments, though the salt is soluble.

-

-

Instrument: Minimum 400 MHz (for

H), ideally equipped with a cryoprobe for

Step-by-Step Workflow

Figure 2: Optimized experimental workflow for acquiring 13C data on quadrupolar organoboron salts.

Critical Parameter Settings:

-

Relaxation Delay (d1): Set to 2.0 - 3.0 seconds . The nitrile carbon is quaternary and has a long

relaxation time. Insufficient delay will suppress the -CN peak.[1] -

Scans (ns): Minimum 512 scans. The molecular weight is low, but the splitting of the C-F and C-B signals dilutes peak intensity.

-

Line Broadening (LB): Apply an exponential window function of 1.0 to 3.0 Hz . This improves the signal-to-noise ratio (S/N) for the broad

peak.[1]

Part 3: Spectral Analysis & Interpretation

The spectrum will display three distinct regions.[6] The chemical shifts below are referenced to DMSO-d

The Nitrile Region (~120 ppm)

The nitrile carbon is the most deshielded and distinct feature.

-

Shift:

119.0 – 121.0 ppm.[1] -

Appearance: Sharp singlet. Low intensity due to lack of NOE enhancement (quaternary carbon).

The Aliphatic Chain (15 – 25 ppm)

The propyl chain carbons appear in the upfield region.

The Boron-Attached Carbon (C )[1][7]

-

Shift:

20.0 – 26.0 ppm (Predicted).[1] -

Appearance: Extremely Broad or Invisible .[1]

-

Mechanism: If visible, it may appear as a 1:1:1:1 quartet (

Hz) but is usually collapsed into a "hump" in the baseline. -

Validation: To confirm this carbon, run a

H-

Summary Data Table

| Carbon Position | Label | Chemical Shift ( | Multiplicity | Notes |

| Nitrile | C-CN | 120.5 | Singlet (s) | Quaternary; requires long d1.[1] |

| Alpha | C- | ~22.0 | Broad / q | Directly bonded to B. Often undetectable in 1D.[1] |

| Beta | C- | 21.5 | Singlet (s) | May overlap with C- |

| Gamma | C- | 17.2 | Singlet (s) | Adjacent to electron-withdrawing CN group.[1] |

Note: Shifts are estimated based on chemometric increments for primary alkyl trifluoroborates in DMSO-d

Part 4: Troubleshooting & Artifacts

"Missing" Peaks

Symptom: You count only 3 peaks instead of 4.

Cause: The C-

Extra Peaks

Symptom: Small peaks near the main signals.

Cause: Hydrolysis to boronic acid.[1]

Diagnosis: Organotrifluoroborates can slowly hydrolyze in wet solvents to

Solvent Peaks

Symptom: Huge septet at 39.5 ppm.[1]

Cause: DMSO-d

References

-

Molander, G. A., & Ellis, N. (2007).[1][7] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [1]

-

Darses, S., & Genêt, J. P. (2008).[7] Potassium Organotrifluoroborates: New Perspectives in Organic Chemistry. Chemical Reviews, 108(1), 288–325. [1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] (Discussion on hydrolysis and NMR stability). [1]

-

Pellechia, P. J. (2025).[1] NMR of Quadrupolar Nuclei in Solution. University of South Carolina NMR Facility Guides. (General reference for scalar relaxation mechanisms).

Sources

- 1. 1-乙基-1-甲基吡咯烷鎓双(三氟甲基磺酰基)亚胺 ≥99%, H2O <500 ppm | Sigma-Aldrich [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Boron NMR [chem.ch.huji.ac.il]

- 6. rsc.org [rsc.org]

- 7. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Advanced Characterization of Potassium 3-Cyanopropyltrifluoroborate via 19F NMR

The following technical guide is structured as an authoritative whitepaper for researchers and drug development professionals. It synthesizes practical experimental protocols with the theoretical physics of Nuclear Magnetic Resonance (NMR) to provide a self-validating system for working with potassium 3-cyanopropyltrifluoroborate.

Executive Summary & Strategic Context

This compound (

19F NMR is the gold standard analytic for this compound because it offers a direct, background-free window into the B-F bond integrity. This guide provides the definitive protocol for synthesizing, characterizing, and monitoring the stability of this reagent.

Theoretical Framework: The Physics of the B-F Bond

To interpret the spectrum accurately, one must understand the spin physics at play. The

- (Spin 3/2): ~80% natural abundance.

- (Spin 3): ~20% natural abundance.

The Multiplet Structure

In a perfect theoretical environment, the

Reality Check (Relaxation Effects):

Because boron isotopes are quadrupolar (

-

In low-viscosity solvents (e.g., Acetone-d6): You often observe a resolved 1:1:1:1 quartet.

-

In viscous solvents (e.g., DMSO-d6) or at low temp: The quadrupolar relaxation rate increases, causing the multiplet to collapse into a broad "hump" or a broad singlet.

Critical Diagnostic: A sharp singlet in the trifluoroborate region is often a sign of impurity (e.g.,

Experimental Protocol: Synthesis & Characterization

Synthesis Workflow (The "Molander" Protocol)

The synthesis relies on the reaction of 3-cyanopropylboronic acid (or its pinacol ester) with potassium bifluoride (

Figure 1: Optimized synthesis workflow for potassium organotrifluoroborates.

19F NMR Acquisition Protocol

This protocol ensures reproducibility and detection of trace hydrolysis.

| Parameter | Setting | Rationale |

| Solvent | Acetone-d6 (Preferred) | Low viscosity yields sharper multiplets ( |

| Alternative | DMSO-d6 | Use if solubility is poor; expect broader signals. |

| Reference | Internal standard for precise quantification. | |

| Spectral Width | +50 to -200 ppm | Captures |

| Relaxation Delay (D1) | > 5 seconds | Ensure full relaxation for accurate integration (qNMR). |

| Scans | 32 - 64 | Sufficient S/N for minor impurity detection. |

Spectral Analysis & Interpretation

The following table summarizes the chemical shifts expected for this compound and common impurities.

| Species | Chemical Shift ( | Multiplicity | Coupling ( | Notes |

| Product ( | -136 to -142 ppm | Quartet (br) | ~30-50 Hz | Broadened by |

| Free Fluoride ( | -119 ppm (aq) | Singlet (sharp) | None | Indicates hydrolysis. |

| Tetrafluoroborate ( | -148 to -150 ppm | Singlet/Quartet | ~1 Hz | Common byproduct if |

| Hydroxy-species ( | Variable (-140 to -150) | Broad | Variable | Transient hydrolysis intermediate. |

Self-Validating Check: If the integral of your main peak corresponds to 3F, but you see a sharp singlet at -148 ppm, your sample contains

salt. This is a common contaminant that does not participate in cross-coupling.

Stability & Kinetics: The Hydrolysis Equilibrium

For the drug developer, the stability of this reagent is paramount. In the presence of water or base (conditions typical of Suzuki coupling), the trifluoroborate exists in equilibrium with the boronic acid.

The "Slow-Release" Mechanism:

This slow hydrolysis is a feature, not a bug—it keeps the concentration of active boronic acid low, preventing side reactions (protodeboronation). However, premature hydrolysis in the bottle is a failure mode.

Figure 2: Hydrolysis pathway. The appearance of sharp signals at -119 ppm (F-) indicates degradation.

Stability Test Protocol

-

Dissolve 10 mg of K[3-cyanopropyl-BF3] in 0.6 mL of

:Acetone-d6 (1:1). -

Acquire 19F NMR at T=0.[1]

-

Acquire 19F NMR at T=24h.

-

Pass Criteria: < 2% integration of Free Fluoride signal (-119 ppm).

References

-

Molander, G. A., & Ellis, N. (2003). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Link

- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Classic reference for shift ranges).

-

Perrin, D. M. (2006). [18F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging. Journal of the American Chemical Society. Link

Sources

"11B NMR of potassium 3-cyanopropyltrifluoroborate"

Topic: Technical Guide:

Executive Summary

This compound is a robust, air-stable organoboron reagent (Molander salt) utilized primarily as a nucleophilic partner in Suzuki-Miyaura cross-coupling to introduce cyanopropyl motifs—critical pharmacophores in medicinal chemistry. Unlike their boronic acid counterparts, trifluoroborates are tetracoordinate, resisting protodeboronation and oxidation.

However, their characterization via

Part 1: Theoretical Framework & Analyte Properties

The Physics of the Nucleus

To accurately interpret the spectrum of this compound, one must understand the behavior of the

| Parameter | Value | Implications for Experiment |

| Spin ( | Quadrupolar nucleus; signals are naturally broad due to rapid | |

| Natural Abundance | ~80.1% | High sensitivity (relative to |

| Larmor Freq. (at 400 MHz) | ~128 MHz | distinct from |

| Reference Standard | Set to 0.00 ppm. |

Structural Expectations

The analyte,

-

Chemical Shift (

): Primary alkyltrifluoroborates typically resonate between +2.0 and +6.0 ppm . The electron-withdrawing cyano group at the -

Multiplicity: The signal appears as a quartet (1:3:3:1) due to one-bond scalar coupling (

) with three equivalent -

Coupling Constant (

): Typically 25–40 Hz .

Part 2: Experimental Protocol (Self-Validating System)

This protocol is designed to eliminate common artifacts such as "glass background" and hydrolysis-induced peak broadening.

Sample Preparation

-

Solvent Selection: Use DMSO-

or Acetone--

Why: These aprotic polar solvents stabilize the salt and prevent hydrolysis. Avoid

unless pH is strictly buffered, as acidic conditions accelerate hydrolysis to boronic acid.

-

-

Concentration: Prepare a 15–20 mM solution (approx. 10 mg in 0.6 mL).

-

Why: High concentrations can lead to viscosity-induced broadening, exacerbating the quadrupolar line width.

-

-

Tube Selection: Quartz NMR tubes are recommended but not strictly required if background subtraction is used.

-

Why: Standard borosilicate glass contains

, producing a broad "hump" signal centered at ~0–20 ppm, which can obscure the analyte signal.

-

Acquisition Parameters (Bruker Standard)

-

Pulse Sequence: zg (standard 1D) or zgbs (with background suppression if using glass tubes).

-

Sweep Width (SW): 200 ppm (approx. -100 to +100 ppm).

-

Relaxation Delay (D1): 0.5 – 1.0 s (sufficient due to fast quadrupolar relaxation).

-

Scans (NS): 64 (high S/N required to resolve the quartet edges).

Part 3: Data Interpretation & Quality Control

The Spectral Fingerprint

A pure sample of this compound will exhibit a clean 1:3:3:1 quartet centered at approximately +4.5 ppm .

Calculation of Coupling Constant (

Impurity Profiling (The "Red Flags")

The most common failure mode is hydrolysis. The transformation from trifluoroborate to boronic acid is distinct.

| Species | Chemical Shift ( | Multiplicity | Interpretation |

| Intact Reagent ( | +2 to +6 ppm | Quartet | Pure compound. |

| Hydrolysis Product ( | +25 to +35 ppm | Broad Singlet | REJECT: Sample has degraded. |

| Free Fluoride ( | N/A (See | Singlet (in | Confirm hydrolysis via |

| Glass Background | 0 to +20 ppm | Very Broad Hump | Artifact; ignore or use background subtraction. |

Part 4: Visualization of Workflows

Workflow: Sample Analysis & Decision Tree

Caption: Decision tree for validating this compound quality via 11B NMR.

Mechanistic Pathway: Hydrolysis Degradation

Caption: Degradation pathway of trifluoroborates in aqueous/acidic media leading to boronic acid.

References

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

-

Dateer, R. B., et al. (2011). Potassium Organotrifluoroborates: Synthesis and Applications. Chemical Reviews. Link

-

Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism. Journal of the American Chemical Society.[3] Link

-

Oliveira, R. A., et al. (2009).[2] 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry. Link

-

Perrin, D. M. (2006). High-Resolution 11B NMR of Organotrifluoroborates. Journal of the American Chemical Society.[3] Link

Sources

"potassium 3-cyanopropyltrifluoroborate safety data sheet"

The following technical guide details the properties, safety, synthesis, and applications of Potassium 3-cyanopropyltrifluoroborate , a specialized organoboron reagent used in modern drug discovery and organic synthesis.

Safety, Handling, and Synthetic Utility in Drug Development

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound is a zwitterionic organoboron salt belonging to the class of alkyltrifluoroborates. Unlike their boronic acid counterparts, these reagents are air- and moisture-stable, making them ideal for high-throughput screening (HTS) and late-stage functionalization in medicinal chemistry.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1253334-93-0 |

| Molecular Formula | C₄H₆BF₃KN |

| Molecular Weight | 175.00 g/mol |

| Structure | K⁺ [NC-(CH₂)₃-BF₃]⁻ |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Acetone, Water, DMSO, Methanol; Insoluble in Et₂O, CH₂Cl₂ |

| Melting Point | >200 °C (Decomposition typically occurs before melting) |

| Stability | Stable to air and moisture; indefinite shelf life under ambient conditions.[1][2] |

Safety Assessment & Hazard Identification (GHS)[1]

While organotrifluoroborates are generally safer than boronic acids (which can dehydrate to boroxines) or organohalides, the presence of the nitrile moiety and the fluoride content necessitates specific precautions.

GHS Classification[9]

-

Signal Word: WARNING

-

Hazard Statements:

Critical Hazard Mechanisms

-

Hydrolysis Risk (HF Generation): In the presence of strong protic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂), the trifluoroborate moiety can hydrolyze, releasing Hydrogen Fluoride (HF) .

-

Control: Avoid direct mixing with concentrated acids outside of a controlled reaction vessel.

-

-

Cyanide Potential: While the nitrile group (-CN) is covalently bonded and stable under standard conditions, thermal decomposition (>250°C) or strong oxidative stress could theoretically release cyanide species.

-

Control: Do not heat above decomposition temperature; segregate from strong oxidizers.

-

Handling, Storage, & Stability[6][9][10][12]

Storage Protocols

-

Temperature: Store at room temperature (20–25°C). No refrigeration required.

-

Atmosphere: Ambient air is acceptable. Unlike boronic esters, inert gas (Ar/N₂) is not required for storage.

-

Container: Polyethylene (PE) or Polypropylene (PP) containers are preferred over glass for long-term storage to prevent potential fluoride etching, although borosilicate glass is acceptable for short-term use.

Solution Stability

-

Protic Solvents: Stable in water and alcohols (MeOH, EtOH) for days to weeks.

-

Acidic Media: Slow hydrolysis occurs at pH < 3. Rapid hydrolysis occurs with strong acids.

-

Basic Media: Highly stable in basic aqueous solutions (e.g., K₂CO₃/H₂O), which is the standard condition for Suzuki-Miyaura couplings.

Synthetic Applications & Mechanisms

This compound is primarily used to introduce the 3-cyanopropyl group (a γ-cyanoalkyl motif) into aromatic or heteroaromatic scaffolds. This motif is valuable in medicinal chemistry for adjusting polarity (logP) and providing a handle for further transformation (e.g., reduction to amines or hydrolysis to acids).

Primary Reaction: Suzuki-Miyaura Cross-Coupling

The reagent acts as the nucleophilic partner in Pd-catalyzed cross-couplings. Unlike boronic acids, the trifluoroborate requires a hydrolysis step (often in situ) to generate the active boronic acid species, which then undergoes transmetallation.

Mechanism Visualization: The diagram below illustrates the catalytic cycle, emphasizing the "Slow Release" mechanism that prevents protodeboronation—a common side reaction with alkylboron reagents.

Figure 1: Catalytic cycle for the cross-coupling of potassium alkyltrifluoroborates. The rate-limiting hydrolysis step suppresses side reactions.

Secondary Reaction: Minisci-Type Radical Addition

Under oxidative conditions (e.g., Mn(OAc)₃ or photoredox catalysis), the trifluoroborate can undergo single-electron transfer (SET) to generate a primary alkyl radical . This radical can attack electron-deficient heterocycles (e.g., pyridines, quinolines).

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: If the reagent is not commercially available, it can be synthesized from allyl cyanide (3-butenenitrile) via hydroboration.

Reagents:

-

Allyl cyanide (3-butenenitrile)

-

Pinacolborane (HBpin)

-

Iridium catalyst (e.g., [Ir(COD)Cl]₂ / dppe) or Rhodium catalyst

-

Potassium Hydrogen Fluoride (KHF₂) (saturated aqueous solution)

Step-by-Step:

-

Hydroboration: In a glovebox or under Argon, combine allyl cyanide (1.0 equiv) and HBpin (1.1 equiv) with 1 mol% Ir-catalyst in THF. Stir at RT for 16h.

-

Note: This yields the linear pinacol boronate ester: PinB-(CH₂)₃-CN.

-

-

Conversion to Salt: Dissolve the crude boronate ester in MeOH (3 mL/mmol).

-

Fluorination: Add saturated aqueous KHF₂ (3.5 equiv) dropwise at 0°C.

-

Safety: KHF₂ is corrosive and generates HF in situ. Use plasticware if possible or check glass for etching.

-

-

Precipitation: Stir the resulting suspension for 2 hours. The potassium trifluoroborate salt will precipitate.

-

Isolation: Concentrate the mixture in vacuo to remove MeOH. The solid residue is typically washed with Et₂O (to remove organic impurities) and then extracted with Acetone (the product is soluble in acetone, inorganic salts are not).

-

Purification: Filter the acetone extract and concentrate to yield the pure white solid.

Protocol B: Pd-Catalyzed Cross-Coupling (General Procedure)

Rationale: Standard conditions for coupling alkyltrifluoroborates with aryl chlorides/bromides.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

Pd(OAc)₂ (2 mol%)

-

XPhos or RuPhos (4 mol%)

-

K₂CO₃ (3.0 equiv)

-

Solvent: Toluene/H₂O (3:1)

Procedure:

-

Charge a reaction vial with the aryl bromide, trifluoroborate salt, Pd catalyst, ligand, and base.

-

Seal and purge with Argon.

-

Add degassed Toluene/H₂O solvent mixture.

-

Heat to 80–100°C for 12–24 hours.

-

Checkpoint: Monitor by LCMS. The trifluoroborate is invisible by UV; track the consumption of the aryl bromide.

-

-

Cool, dilute with EtOAc, wash with water, and purify by column chromatography.

Emergency Response & First Aid

| Scenario | Action |